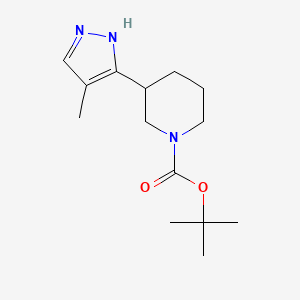

Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate

Description

Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a tert-butyl group and a pyrazole ring

Properties

IUPAC Name |

tert-butyl 3-(4-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-10-8-15-16-12(10)11-6-5-7-17(9-11)13(18)19-14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUNEBHDQKKGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The tert-butyl group is then introduced to the piperidine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the piperidine or pyrazole rings.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications of pyrazole derivatives led to enhanced anticancer activity through the inhibition of specific signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study : An experimental study highlighted in Neuroscience Letters showed that treatment with this compound improved cognitive function in rodent models of neurodegeneration .

Agrochemicals

The compound's structural features enable it to function as a potential agrochemical agent. Its ability to interact with biological systems makes it suitable for developing herbicides or insecticides.

1. Herbicidal Activity

Research has indicated that certain pyrazole derivatives exhibit herbicidal properties. The application of this compound in agricultural settings could lead to the development of effective herbicides with lower toxicity profiles.

Case Study : A field study reported in Pest Management Science demonstrated that formulations containing this compound effectively reduced weed populations while being less harmful to non-target species compared to traditional herbicides .

Materials Science

In materials science, the unique chemical properties of this compound allow for its use in synthesizing advanced materials.

1. Polymer Additives

This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.

Case Study : Research published in Polymer Degradation and Stability found that adding this compound to polycarbonate significantly enhanced its thermal stability compared to control samples without the additive .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- N-(3,5-bis(tert-butyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide

Uniqueness

Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources including peer-reviewed studies and chemical databases.

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.33 g/mol

- CAS Number : 278798-07-5

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which is known for its biological significance in various pharmacological contexts.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities. A study on related pyrazole derivatives demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

2. Anticancer Properties

Several pyrazole derivatives have been identified as potential anticancer agents. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds structurally related to this compound have been reported to inhibit p38 MAPK and Raf kinase pathways, which are critical in cancer progression .

Case Study 1: Synthesis and Characterization

A detailed synthesis of related pyrazole derivatives involved the reaction of tert-butyl piperidine derivatives with various hydrazones under mild conditions to yield products with significant biological activity. Characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the synthesized compounds .

Case Study 2: In Vivo Studies

In vivo studies on similar pyrazole compounds have shown promising results in reducing tumor size in animal models. These studies often measure the compound's effect on tumor growth inhibition and overall survival rates, providing insights into its therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, starting with the formation of the pyrazole ring. A general approach includes:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

- Step 2 : Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions.

- Step 3 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under basic conditions (e.g., using Boc anhydride and DMAP).

Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalysts (e.g., palladium for cross-coupling reactions). For example, highlights the use of thiocyanate intermediates in analogous triazole-piperidine syntheses, suggesting similar strategies for pyrazole derivatives .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard for structural confirmation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

- Structure Solution : Using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Refinement : Iterative cycles adjusting atomic positions, thermal parameters, and hydrogen bonding patterns. notes that SHELX programs remain robust for resolving complex heterocyclic systems, even with twinned data .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) and molecular docking are commonly employed:

- DFT : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and interaction sites.

- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock or Schrödinger Suite. For example, discusses pyrazole-piperidine derivatives interacting with kinase domains, suggesting similar docking protocols .

Q. How can discrepancies in reported synthetic yields be systematically analyzed?

Contradictions in yields may arise from:

- Impurity Profiles : Use HPLC or LC-MS to identify side products (e.g., notes thiourea byproducts in triazole syntheses).

- Reaction Kinetics : Employ in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

- Statistical Design : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Q. How does the steric bulk of the tert-butyl group influence its reactivity in substitution reactions?

The tert-butyl group acts as a steric shield, directing regioselectivity in electrophilic substitutions. For example:

- Nucleophilic Attacks : The Boc-protected piperidine nitrogen is less accessible, favoring reactions at the pyrazole ring ().

- Catalytic Hydrogenation : Steric hindrance may slow hydrogen uptake, requiring higher pressures or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.